molecular formula C6H7Cl3N2 B2814759 3,5-Dichlorobenzene-1,2-diamine hydrochloride CAS No. 1808569-12-1

3,5-Dichlorobenzene-1,2-diamine hydrochloride

Cat. No.: B2814759
CAS No.: 1808569-12-1
M. Wt: 213.49
InChI Key: FTMQZIQCGINOBM-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzene-1,2-diamine hydrochloride (CAS 1808569-12-1) is a dichlorinated benzene derivative with the molecular formula C6H7Cl3N2 and a molecular weight of 213.49 g/mol . This compound is part of the important class of chlorinated aromatic amines, which are frequently employed as key synthetic intermediates and building blocks in medicinal and agricultural chemistry research . Chlorine-containing compounds are a cornerstone of modern drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the relevance of this structural motif . As a diamine, this compound offers two reactive amino groups that can participate in condensation and cyclization reactions, enabling the synthesis of diverse heterocyclic systems like benzimidazoles. The electron-withdrawing effect of the chlorine substituents can influence the compound's reactivity and the physical properties of the resulting molecules. Researchers value this chemical for exploring structure-activity relationships (SAR) in the development of new biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please note that this item is currently out of stock.

Properties

IUPAC Name

3,5-dichlorobenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMQZIQCGINOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorobenzene-1,2-diamine hydrochloride typically involves the chlorination of benzene followed by amination. One common method includes the following steps:

    Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1,3,5-trichlorobenzene.

    Amination: The trichlorobenzene is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups, resulting in 3,5-Dichlorobenzene-1,2-diamine.

    Hydrochloride Formation: The final step involves the treatment of 3,5-Dichlorobenzene-1,2-diamine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3,5-Dichlorobenzene-1,2-diamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution. The following reactions are commonly associated with this compound:

  • Oxidation : Can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Can be reduced to form different amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Undergoes nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Biological Research

Study of Biological Effects
This compound is utilized in biological research to investigate the effects of chlorinated aromatic amines on biological systems. It has been shown to interact with various molecular targets due to its amino groups that can form hydrogen bonds and chlorine atoms that participate in halogen bonding. These interactions can influence enzyme activity and receptor function.

Case Study: Antiviral Activity

A study highlighted the potential antiviral properties of dichloro-substituted compounds against SARS-CoV-2. Compounds with structural similarities exhibited significant inhibition of viral replication at concentrations as low as 10 μM, suggesting that 3,5-Dichlorobenzene-1,2-diamine hydrochloride warrants further exploration for antiviral applications.

Medicinal Applications

Pharmaceutical Development
The compound is being investigated for its potential use in pharmaceuticals targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for developing therapeutics aimed at various diseases.

Industrial Applications

Production of Dyes and Pigments
In the industrial sector, 3,5-Dichlorobenzene-1,2-diamine hydrochloride is used in the production of dyes, pigments, and specialty chemicals. Its chemical properties allow it to contribute to the color stability and intensity required in these applications.

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
3,5-Dichlorobenzene-1,2-diamine 5233-04-5 C₆H₆N₂Cl₂ 177.03 Cl at positions 3,5 High polarity, low lipophilicity; prone to oxidation
4,5-Dichlorobenzene-1,2-diamine 5348-42-5 C₆H₆N₂Cl₂ 177.03 Cl at positions 4,5 Similar polarity but distinct reactivity due to adjacent Cl substituents
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride 131076-14-7 C₈H₁₂N₂O₂·2HCl 281.16 OCH₃ at positions 4,5 Enhanced water solubility (dihydrochloride salt); electron-donating groups
3,5-Dimethyl-1,2-phenylenediamine 3171-46-8 C₈H₁₂N₂ 136.19 CH₃ at positions 3,5 Higher lipophilicity; reduced stability due to methyl groups

Key Observations :

  • Substituent Effects : Chlorine atoms (electron-withdrawing) increase electrophilicity, favoring reactions like condensations to form benzimidazoles. Methoxy groups (electron-donating) in 4,5-dimethoxy derivatives promote solubility but reduce reactivity in electrophilic substitutions.
  • Positional Isomerism : 3,5-Dichloro and 4,5-dichloro isomers exhibit divergent reactivity. The 4,5-dichloro variant may form more stable hydrogen-bonded intermediates due to proximity of Cl atoms.
  • Salt Forms : Hydrochloride salts (e.g., 3,5-dichloro hydrochloride) improve stability and handling compared to free bases, which are prone to oxidation.
Stability and Handling
  • 3,5-Dichloro Derivatives : Require inert storage conditions (e.g., N₂ atmosphere) to prevent oxidation. The hydrochloride form mitigates degradation.
  • 4,5-Dimethoxy Dihydrochloride : Stable under refrigeration; dihydrochloride salt reduces hygroscopicity.
  • Unsubstituted Diamines : Highly unstable; often generated in situ via nitro group reduction (e.g., using SnCl₂·2H₂O).
Pharmacological Relevance
  • 3,5-Dichloro-Based Compounds : Benzimidazoles derived from this diamine show promise in targeting the Wnt/β-catenin pathway, a key regulator in cancer and fibrosis.
  • Methoxy Derivatives: Potential use in neurotransmitter research due to structural resemblance to catecholamines.

Biological Activity

3,5-Dichlorobenzene-1,2-diamine hydrochloride is a compound of significant interest in biological research due to its diverse applications and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic uses, supported by data tables and case studies.

The synthesis of 3,5-Dichlorobenzene-1,2-diamine hydrochloride typically involves chlorination followed by amination. The general synthetic route is as follows:

  • Chlorination : Benzene is chlorinated using chlorine gas in the presence of a catalyst (e.g., ferric chloride) to produce 1,3,5-trichlorobenzene.
  • Amination : The trichlorobenzene undergoes amination with ammonia or an amine source under high temperature and pressure.
  • Hydrochloride Formation : The final compound is obtained by treating 3,5-Dichlorobenzene-1,2-diamine with hydrochloric acid.

The biological activity of 3,5-Dichlorobenzene-1,2-diamine hydrochloride is attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and other biological molecules.
  • Halogen Bonding : Chlorine atoms can participate in halogen bonding, influencing the activity of enzymes and receptors.

These interactions can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.

Antimicrobial Activity

Research indicates that 3,5-Dichlorobenzene-1,2-diamine hydrochloride exhibits antimicrobial properties. It has been tested against various pathogens:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : IC50 value of 45 µM
  • HepG2 (liver cancer) : IC50 value of 50 µM

These values indicate moderate cytotoxicity against these cancer cell lines while exhibiting lower toxicity towards normal cells (IC50 > 150 µM) .

Case Study 1: Antidiabetic Potential

In a study investigating the antidiabetic effects of related compounds, derivatives similar to 3,5-Dichlorobenzene-1,2-diamine hydrochloride showed promising results. One compound demonstrated an IC50 value of 0.68 µM against α-amylase, indicating potential for managing diabetes .

Case Study 2: Antiviral Activity

Another study explored the antiviral properties of dichloro-substituted compounds against SARS-CoV-2. Compounds with similar structures exhibited significant inhibition of viral replication at concentrations as low as 10 μM . This suggests that further exploration into the antiviral potential of 3,5-Dichlorobenzene-1,2-diamine hydrochloride could be valuable.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 3,5-Dichlorobenzene-1,2-diamine hydrochloride:

CompoundAntimicrobial ActivityCytotoxicity (IC50)
3,4-Dichlorobenzene-1,2-diamine Moderate55 µM
2,4-Dichlorobenzene-1,3-diamine Low>100 µM
3,5-Dichloroaniline High40 µM

This table illustrates that while some compounds exhibit higher antimicrobial activity or lower cytotoxicity, the distinct positioning of chlorine and amino groups in 3,5-Dichlorobenzene-1,2-diamine hydrochloride contributes to its unique biological profile .

Q & A

Q. What are the standard synthetic routes for 3,5-Dichlorobenzene-1,2-diamine hydrochloride?

The synthesis typically involves chlorination of benzene-1,2-diamine derivatives under controlled conditions. For example, selective chlorination at the 3,5-positions can be achieved using chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) in anhydrous solvents like dichloromethane. Subsequent protonation with HCl yields the hydrochloride salt. Multi-step protocols may include purification via recrystallization or column chromatography .

Q. How is 3,5-Dichlorobenzene-1,2-diamine hydrochloride characterized in research settings?

Common techniques include:

  • NMR spectroscopy to confirm substitution patterns and purity.
  • X-ray crystallography (using programs like SHELXL ) for precise structural determination.
  • HPLC (≥98.0% purity verification) and mass spectrometry for molecular weight confirmation .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Store in a cool, dry place under inert gas to prevent hydrolysis.
  • Follow protocols for respiratory protection due to potential irritation .

Q. What are the solubility properties of 3,5-Dichlorobenzene-1,2-diamine hydrochloride?

The hydrochloride salt form enhances water solubility compared to the free base. It is also soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for aqueous and organic reaction systems .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitutions?

The protonated amine groups increase electrophilicity, facilitating reactions with carbonyl compounds or alkyl halides. However, the counterion (Cl⁻) may participate in ion-pairing effects, requiring optimization of solvent polarity and reaction temperature .

Q. What methodologies resolve structural contradictions in derivatives of this compound?

Crystallographic refinement using SHELX software (e.g., SHELXL) provides high-resolution data on bond lengths, angles, and torsion angles. This is critical for distinguishing regioisomers or confirming substitution patterns in complex derivatives .

Q. How can microwave-assisted synthesis improve yields in multi-step reactions?

Microwave irradiation reduces reaction times and enhances selectivity in chlorination steps. For example, coupling with Pd catalysts under microwave conditions can achieve >90% yield in cross-coupling reactions, minimizing side products .

Q. What role does this compound play in synthesizing thermally stable polyimides?

As a diamine monomer, it reacts with dianhydrides to form polyimides with high thermal stability (decomposition temperatures >400°C) and solubility in polar aprotic solvents. The 3,5-dichloro groups enhance rigidity and flame retardancy .

Q. How does the dichloro substitution pattern affect electronic properties and biological interactions?

The electron-withdrawing Cl groups reduce electron density on the aromatic ring, influencing π-π stacking and hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA). Computational studies (DFT) predict enhanced binding affinity to hydrophobic pockets in proteins .

Q. What strategies optimize regioselectivity in derivative synthesis?

  • Protection/deprotection : Temporarily block one amine group to direct reactions to specific positions.
  • Catalytic systems : Use transition-metal catalysts (e.g., Cu or Pd) for selective cross-coupling at the 3,5-positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at sterically accessible sites .

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